(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester
Description
(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
tert-butyl N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-4-5-10-8(6-9)7-13-15-10/h7,9H,4-6H2,1-3H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIXNXQUMXCCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester typically involves the reaction of an indazole derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the carbamate ester. The reaction conditions often
Biological Activity
(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₂H₁₉N₃O₂
- Molecular Weight : 237.2982 g/mol
- CAS Number : 1158767-01-1
The compound is characterized by its indazole structure, which is known for its pharmacological potential. It is soluble in various organic solvents and requires specific preparation conditions for optimal use in biological assays .
Antimicrobial Activity
Research indicates that indazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of related compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using the agar diffusion method, demonstrating a clear correlation between concentration and antibacterial activity .
| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| 5A | 20 | 50 |
| 5D | 25 | 25 |
| 5F | 30 | 10 |
The results suggest that higher concentrations lead to increased zones of inhibition, indicating potent antibacterial properties of certain indazole derivatives .
Anticancer Potential
The compound's potential as an anticancer agent has been explored through molecular docking studies. These studies revealed that certain indazole derivatives interact favorably with target enzymes such as DNA gyrase, a critical enzyme in DNA replication and repair processes. The binding affinities observed suggest a promising avenue for further development in cancer therapeutics .
Toxicological Profile
While the compound shows promising biological activity, it is essential to consider its safety profile. The compound has been classified with warnings regarding acute toxicity upon ingestion and skin irritation. This necessitates careful handling and further toxicological studies to ascertain safe usage levels in therapeutic contexts .
Case Studies and Research Findings
- Antibacterial Efficacy : A comparative study evaluated several indazole derivatives against standard antibiotics. The findings indicated that compounds with structural similarities to this compound exhibited superior antibacterial activity compared to traditional antibiotics .
- Molecular Docking Studies : Research involving molecular docking simulations revealed that specific substitutions on the indazole ring significantly enhance binding interactions with DNA gyrase. This underscores the importance of structural modifications in optimizing therapeutic efficacy against cancer targets .
- Synthesis and Characterization : The synthesis of this compound involves multiple steps including cyclization and carbamate formation, which have been optimized for yield and purity. Characterization techniques such as NMR and mass spectrometry have confirmed the structural integrity of synthesized compounds .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic applications. Its structure suggests it may interact with biological targets relevant to various diseases.
Anticancer Activity
Recent studies have indicated that derivatives of indazole compounds exhibit anticancer properties. The incorporation of the tetrahydroindazole moiety into carbamate structures has been linked to enhanced activity against cancer cell lines. For instance, research has shown that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Indazole derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of (4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology . Preliminary data suggest it may help mitigate oxidative stress and inflammation in neural tissues .
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmacological agents with improved efficacy and selectivity .
Drug Formulation Studies
In drug formulation research, this compound is utilized to study solubility and stability profiles of indazole derivatives in different solvents. This is critical for optimizing delivery methods in therapeutic applications .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of indazole-based carbamates and evaluated their anticancer activity against various human cancer cell lines. The study found that compounds similar to this compound exhibited significant cytotoxicity and were more effective than standard chemotherapeutic agents .
Case Study 2: Neuroprotective Mechanisms
A research article in Frontiers in Neuroscience investigated the neuroprotective effects of indazole derivatives in a mouse model of Alzheimer's disease. The findings indicated that these compounds could reduce amyloid-beta plaque formation and improve cognitive function in treated mice.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via tert-butyl carbamate protection of the indazole amine group. Common methods include:
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Esterification : Reacting the parent carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux .
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SN2 Alkylation : Using tert-butyl halides (e.g., tert-butyl chloroacetate) with the amine group under basic conditions to form the carbamate bond .
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Multi-Step Synthesis : Starting from indazole precursors, functionalizing the 5-position via reductive amination or coupling reactions, followed by tert-butyl carbamate protection .
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Yield Optimization : Purity is enhanced via column chromatography or recrystallization, with yields ranging from 70–88% depending on solvent polarity and catalyst choice .
Method Catalyst/Conditions Yield Purity (HPLC) Esterification H₂SO₄, reflux, 24h 75% 95% SN2 Alkylation NaH, DMF, 0°C to RT, 12h 82% 98% Multi-Step Synthesis Pd/C, H₂, THF, 48h 88% 97%
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- <sup>1</sup>H-NMR : Key signals include the tert-butyl group (δ 1.37 ppm, singlet, 9H) and indazole protons (δ 1.33–2.90 ppm for tetrahydroindazole ring protons) .
- X-ray Crystallography : Resolves conformational preferences (e.g., boat vs. chair cyclohexene in the tetrahydroindazole core) .
- HPLC-MS : Confirms molecular ion [M+H]<sup>+</sup> at m/z 278.3 and purity >95% .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and eye protection.
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as non-hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Strategies include:
- Dose-Response Curves : Test across a broad concentration range (1 nM–100 µM).
- Orthogonal Assays : Validate anti-proliferative activity via both MTT and apoptosis marker assays .
- Structural Confirmation : Ensure derivative purity via <sup>13</sup>C-NMR and X-ray crystallography to rule out impurities as confounding factors .
Q. What computational methods are suitable for studying the conformational flexibility of the tetrahydroindazole core?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model energy minima for ring conformers. The boat conformation is energetically favored by 2.3 kcal/mol over chair due to steric hindrance .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on conformational stability .
Q. How can researchers design derivatives to improve metabolic stability without compromising target binding?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the tert-butyl group with cyclopentyl or adamantyl to reduce CYP450-mediated oxidation .
- Protease Stability Assays : Incubate derivatives in human liver microsomes (HLMs) and monitor degradation via LC-MS/MS .
Q. What strategies mitigate stereochemical challenges during synthesis?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers if racemization occurs during carbamate formation.
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to control indazole stereochemistry .
Q. How does the compound’s reactivity change under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : The tert-butyl carbamate undergoes cleavage with HCl/dioxane, releasing the free amine.
- Basic Conditions : Stable under mild bases (e.g., NaHCO₃) but degrades in strong bases (e.g., NaOH, 1M) via ester hydrolysis .
Q. What are best practices for storing hygroscopic batches of this compound?
- Methodological Answer :
- Desiccants : Store under argon with molecular sieves (3Å) at –20°C.
- Stability Monitoring : Perform periodic <sup>1</sup>H-NMR to detect hydrolysis or oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
